3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Overview
Description
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is a chemical compound with the molecular formula C11H13BN2O2 . It is also known as 5,5-dimethyl-2-phenyl-1,3,2-dioxaborinane .
Molecular Structure Analysis
The molecular structure of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile consists of a benzonitrile group attached to a 1,3,2-dioxaborinane ring, which is further substituted with two methyl groups .Scientific Research Applications
Suzuki Cross-Coupling Reactions
The compound 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile shows significant application in Suzuki cross-coupling reactions. It is particularly useful when dealing with sterically hindered arylboronic esters, aiding in the synthesis of biaryls. The optimization of this process, as detailed by Chaumeil et al. (2000), involves using anhydrous benzene at reflux with sodium phenoxide and Pd(PPh3)4 as a catalyst to achieve good yields (Chaumeil, Signorella, & Drian, 2000).
Nickel Precatalysts for Cross-Coupling
Jezorek et al. (2014) explored the use of air-stable nickel precatalysts for the cross-coupling of aryl sulfamates with aryl neopentylglycolboronates, demonstrating the compound’s efficacy at room temperature. Their research highlighted the role of this compound in facilitating faster and more efficient cross-coupling reactions (Jezorek et al., 2014).
Synthesis of Phosphorous-Containing Compounds
Xia et al. (2006) focused on the synthesis of novel phosphorous-containing biphenol using a compound closely related to 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile. This synthesis has implications for the development of flame-retardant materials in epoxy resins, showcasing the compound's potential in creating materials with enhanced safety features (Xia et al., 2006).
Catalytic Reduction of Dioxygen
Kadish et al. (2008) investigated Co(III) corroles containing bulky substituents, including a compound similar to 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile, for the catalytic reduction of dioxygen. Their study revealed significant insights into the oxidation states and catalytic activities of these compounds in different environments, which is crucial for understanding their role in chemical transformations (Kadish et al., 2008).
properties
IUPAC Name |
3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BNO2/c1-12(2)8-15-13(16-9-12)11-5-3-4-10(6-11)7-14/h3-6H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYUBKQTFNAFQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584636 | |
Record name | 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile | |
CAS RN |
214360-45-9 | |
Record name | 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=214360-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-Cyanophenyl)boronic acid, neopentyl glycol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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